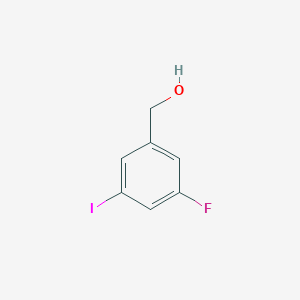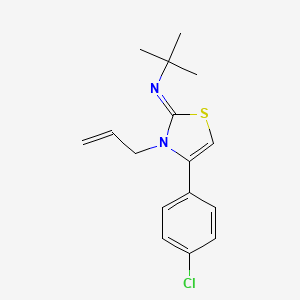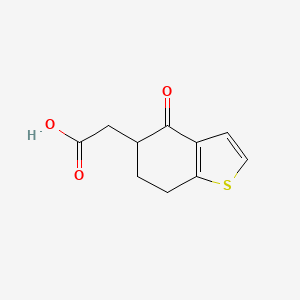
(3-Fluoro-5-iodophenyl)methanol
Übersicht
Beschreibung
(3-Fluoro-5-iodophenyl)methanol is a chemical compound with the molecular formula C7H6FIO. It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a hydroxymethyl group. This compound has garnered attention in scientific research due to its potential biological activity and various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of pinacol boronic esters, which undergo catalytic protodeboronation to introduce the hydroxymethyl group . The reaction conditions often require a radical approach and specific catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of (3-Fluoro-5-iodophenyl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-5-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-iodophenyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and effects on cell function.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluoro-4-iodophenyl)methanol
- (3-Fluoro-5-bromophenyl)methanol
- (3-Fluoro-5-chlorophenyl)methanol
Uniqueness
(3-Fluoro-5-iodophenyl)methanol is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxymethyl group provides a distinct set of properties that differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
(3-fluoro-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPNYCKCRUTKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261837-87-9 | |
| Record name | 3-Fluoro-5-iodobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2441007.png)
![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2441010.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)

![9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441015.png)
![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2441020.png)
![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441024.png)
![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)

![N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)
